alpha-(Piperidinomethyl)-1,1'-biphenyl-4-methanol
Description
α-(Piperidinomethyl)-1,1'-biphenyl-4-methanol is a biphenyl derivative characterized by a piperidinomethyl group at the α-position and a methanol group at the 4-position of the biphenyl scaffold. This structure combines a rigid aromatic system with a nitrogen-containing heterocycle, making it of interest in medicinal chemistry and agrochemical research.
Properties
CAS No. |
63992-40-5 |
|---|---|
Molecular Formula |
C19H23NO |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
1-(4-phenylphenyl)-2-piperidin-1-ylethanol |
InChI |
InChI=1S/C19H23NO/c21-19(15-20-13-5-2-6-14-20)18-11-9-17(10-12-18)16-7-3-1-4-8-16/h1,3-4,7-12,19,21H,2,5-6,13-15H2 |
InChI Key |
VKITVUJZFHFRGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Method Description
A more industrially viable synthesis method involves the following key steps:
N-Acetylation of 4-Piperidinecarboxylic Acid:
4-Piperidinecarboxylic acid is reacted with an acetylation reagent (acetyl chloride, acetic anhydride, or acetic acid) under reflux for 4-6 hours to form N-acetyl-4-piperidinecarboxylic acid.Formation of N-Acetyl-4-Benzoylpiperidine via Friedel-Crafts Acylation:
N-acetyl-4-piperidinecarboxylic acid is converted to its acid chloride derivative, which undergoes Friedel-Crafts acylation with benzene in the presence of aluminum trichloride (AlCl3) at controlled molar ratios.Grignard Reaction with Phenylmagnesium Halide:
The N-acetyl-4-benzoylpiperidine intermediate reacts with phenylmagnesium halide (Grignard reagent) in an ether solvent under nitrogen atmosphere at 25-30°C for 24 hours, yielding N-acetyl-α,α-diphenyl-4-piperidinemethanol.Deacetylation (Hydrolysis) to Final Product:
The acetyl protecting group is removed by hydrolysis in an alcoholic solvent with 15-18% aqueous hydrochloric acid at 65-97°C for 8-12 hours, producing α,α-diphenyl-4-piperidinemethanol.
Reaction Scheme Summary
| Step | Reaction Type | Reactants & Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | N-Acetylation | 4-Piperidinecarboxylic acid + Acetyl chloride/Acetic anhydride, reflux 4-6 h | N-Acetyl-4-piperidinecarboxylic acid | Molar ratio 1:1.5-2 |
| 2 | Friedel-Crafts Acylation | N-Acetyl piperidinecarboxylic acid chloride + Benzene + AlCl3 (1:5:2.5-2.7 molar ratio) | N-Acetyl-4-benzoylpiperidine | Conventional Friedel-Crafts conditions |
| 3 | Grignard Addition | N-Acetyl-4-benzoylpiperidine + Phenylmagnesium halide, ether solvent, 25-30°C, 24 h | N-Acetyl-α,α-diphenyl-4-piperidinemethanol | Under nitrogen atmosphere |
| 4 | Hydrolysis (Deacetylation) | N-Acetyl-α,α-diphenyl-4-piperidinemethanol + 15-18% HCl aqueous, 65-97°C, 8-12 h | α,α-Diphenyl-4-piperidinemethanol | Final product, neutralization and extraction post-reaction |
Yields and Advantages
- The N-acetylation step achieves about 90% yield.
- Each subsequent step maintains high yields, resulting in an overall efficient process.
- The method avoids high-pressure hydrogenation and expensive noble metal catalysts.
- Raw materials are inexpensive and readily available.
- The process is suitable for industrial scale-up due to simplicity and cost-effectiveness.
Detailed Experimental Example
A specific example from the patent literature illustrates the synthesis of N-acetyl-4-piperidinecarboxylic acid:
- 38.8 g (0.30 mol) of 4-piperidinecarboxylic acid was reacted with 58 mL acetic anhydride under reflux for 6 hours.
- The reaction mixture was cooled, precipitating a light brown solid, which was filtered and washed.
- Recrystallization from methanol gave 46.3 g of off-white solid with 90.1% yield.
This intermediate then proceeds through the Friedel-Crafts acylation, Grignard addition, and hydrolysis steps as described.
Comparative Notes on Other Methods
The N-benzyl protection route using ethyl 4-piperidinecarboxylate hydrochloride involves Grignard addition and catalytic hydrogenolysis for debenzylation. This route, while effective, uses expensive phenylmagnesium halide in large excess (4 equivalents) and costly noble metal catalysts for hydrogenolysis, increasing production costs.
Traditional hydrogenation routes require high-pressure conditions and precious metal catalysts, limiting industrial applicability.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Disadvantages | Industrial Suitability |
|---|---|---|---|---|
| High-pressure hydrogenation | Pt/C catalyst, α,α-diphenyl-4-pyridinemethanol | Established method | High pressure, expensive catalyst | Limited due to cost and safety |
| Free radical coupling & hydrogenation | 4-cyanopyridine sodium salt + benzophenone | Moderate yields | Multiple steps, rare reagents | Moderate |
| N-Benzyl protection route | Ethyl 4-piperidinecarboxylate hydrochloride | High yields | Excess Grignard reagent, costly catalyst | Moderate to high cost |
| N-Acetylation + Friedel-Crafts + Grignard + Hydrolysis (Patent method) | Uses 4-piperidinecarboxylic acid, acetylation, Friedel-Crafts acylation, Grignard addition, hydrolysis | Low cost, simple operation, high yield, no noble metals | Requires careful control of Grignard reaction | High industrial potential |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Alpha-(Piperidinomethyl)-1,1’-biphenyl-4-methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the piperidine ring can be replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions may include the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of biphenyl-4-carboxylic acid or related aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: The compound’s structure makes it a potential candidate for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry:
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which alpha-(Piperidinomethyl)-1,1’-biphenyl-4-methanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can interact with active sites of enzymes, inhibiting their activity. Additionally, the biphenyl structure can engage in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
α,α-bis-(4-Fluorophenyl)piperidine-4-methanol (CAS 60284-98-2)
Structural Similarities :
- Shares a piperidine-methanol core with α-(Piperidinomethyl)-1,1'-biphenyl-4-methanol.
- Contains fluorinated aromatic rings, enhancing lipophilicity and metabolic stability compared to the biphenyl system in the target compound.
Key Differences :
- Substituents: The fluorophenyl groups replace the biphenyl system, altering steric and electronic interactions.
Data Table :
Benzidine ([1,1'-Biphenyl]-4,4'-diamine, CAS 92-87-5)
Structural Similarities :
- Both compounds feature a biphenyl backbone.
Key Differences :
- Functional Groups: Benzidine has amine groups at the 4,4'-positions, contrasting with the methanol and piperidinomethyl groups of the target compound.
- Applications: Benzidine is a known carcinogen historically used in dye manufacturing, whereas α-(Piperidinomethyl)-1,1'-biphenyl-4-methanol lacks evidence of industrial use but may have therapeutic roles .
Data Table :
Tebuconazole (α-[2-(4-chlorophenyl)ethyl]-α-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ol)
Structural Similarities :
- Both contain nitrogen heterocycles (piperidine vs. triazole) and aromatic substituents.
Key Differences :
- Functional Groups: Tebuconazole is a triazole fungicide with chlorophenyl and tert-butyl groups, while the target compound lacks halogenation and uses a biphenyl system.
Research Findings and Trends
- Pharmacological Potential: Piperidine-containing compounds like α,α-bis-(4-Fluorophenyl)piperidine-4-methanol demonstrate receptor-targeting efficacy, suggesting α-(Piperidinomethyl)-1,1'-biphenyl-4-methanol could be optimized for similar applications .
- Environmental Behavior : Unlike persistent pollutants such as α-HCH (log Kow 3.8), the target compound’s biphenyl structure may confer moderate hydrophobicity, requiring further ecotoxicological evaluation .
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